molecular formula C15H18ClN3O3S2 B2442505 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214694-93-5

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2442505
CAS No.: 1214694-93-5
M. Wt: 387.9
InChI Key: KHPFDXLPNDXPJW-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C15H18ClN3O3S2 and its molecular weight is 387.9. The purity is usually 95%.
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Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S2/c1-9-6-7-10(16)13-12(9)17-15(23-13)18-14(20)11-5-3-4-8-19(11)24(2,21)22/h6-7,11H,3-5,8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPFDXLPNDXPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈ClN₃S
  • Molecular Weight : 283.82 g/mol
  • CAS Number : 1251614-57-9

This compound features a piperidine ring connected to a benzo[d]thiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related thiazole derivatives have shown significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Assays :
    • The compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay.
    • Results indicated that derivatives with similar structures exhibited IC₅₀ values as low as 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity .
  • Mechanisms of Action :
    • Treatment with these compounds led to cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively.
    • A significant increase in the Bax/Bcl-2 ratio and activation of caspase 9 were observed, suggesting induction of apoptosis through the mitochondrial pathway .

Selectivity and Safety Profile

The selectivity of these compounds towards cancerous cells over normal cells was also noted. Compounds demonstrated high selectivity indices, indicating potential for therapeutic use with reduced side effects .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole-based compounds, including those structurally related to this compound.

StudyCompound TestedCell LineIC₅₀ ValueMechanism
4eMCF-70.28 µg/mLApoptosis via Bax/Bcl-2 modulation
4iHepG29.6 µMCell cycle arrest at G2/M phase

Q & A

Q. What are the critical steps in synthesizing N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Formation of the benzo[d]thiazole core : Starting with o-aminothiophenol derivatives and chloro-methyl substituents under oxidative cyclization .
  • Piperidine-2-carboxamide coupling : Activated carboxylic acid derivatives (e.g., acid chlorides) react with the benzo[d]thiazole amine under basic conditions (e.g., triethylamine in DMF) .
  • Sulfonylation : Methanesulfonyl chloride is introduced to the piperidine nitrogen in the presence of a base like pyridine .
    Optimization : Solvent choice (DMSO or ethanol enhances solubility), temperature control (60–80°C for amide coupling), and catalyst use (e.g., piperidine for cyclization) are critical for yields >70% .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazole), piperidine methylsulfonyl protons (δ 3.1–3.3 ppm), and methyl groups (δ 2.5–2.7 ppm) .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm the carboxamide linkage .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ~410–420 (exact mass depends on isotopic chlorine) .
  • HPLC : Purity >95% confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the substitution pattern on the benzo[d]thiazole ring influence biological activity, and what structural analogs show divergent mechanisms?

  • Chloro and methyl groups : The 7-chloro-4-methyl substitution enhances lipophilicity, improving membrane permeability. Analogous compounds with methoxy groups (e.g., 4-methoxy derivatives) exhibit reduced antimicrobial activity but increased anti-inflammatory effects .
  • Mechanistic divergence :
    • Antimicrobial activity : Correlates with electron-withdrawing groups (e.g., Cl) that disrupt bacterial enzyme function .
    • Anticancer potential : Methylsulfonyl-piperidine derivatives interact with kinase domains via hydrogen bonding, as seen in similar sulfonamide-carboxamide scaffolds .
      Methodology : Use comparative SAR studies with analogs (e.g., 7-chloro vs. 7-methoxy) in enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Case example : Some studies report potent antimicrobial activity (MIC ≤1 µg/mL) , while others highlight anti-inflammatory effects (IC50 ~10 µM) .
  • Approach :
    • Standardize assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and inflammatory markers (e.g., TNF-α inhibition).
    • Control variables : Test solubility (DMSO vs. saline) and cell viability (MTT assays) to distinguish true activity from cytotoxicity .
    • Structural validation : Confirm batch purity via HPLC and NMR to rule out impurities affecting results .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipid solubility : Introduce polar groups (e.g., hydroxyl) to the piperidine ring without disrupting the sulfonamide pharmacophore .
  • Metabolic stability : Replace labile esters with amides in pro-drug designs, as demonstrated in related thiazole derivatives .
  • In vivo validation : Use LC-MS/MS to monitor plasma concentrations in rodent models, adjusting dosing intervals based on half-life (~3–5 hours) .

Data-Driven Research Design

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) or human COX-2. The methylsulfonyl group shows strong hydrogen bonding with active-site residues (e.g., Arg90 in DHFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. What are the best practices for synthesizing and testing enantiomerically pure forms of this compound?

  • Chiral synthesis : Use (S)-piperidine-2-carboxylic acid as a starting material and monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Biological testing : Compare racemic mixtures vs. pure enantiomers in kinase inhibition assays. For example, (S)-enantiomers of similar sulfonamides show 10-fold higher potency than (R)-forms .

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